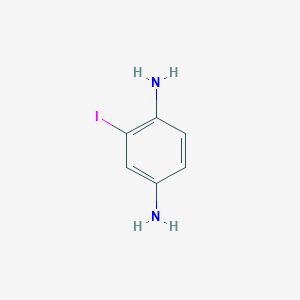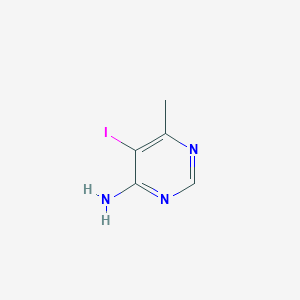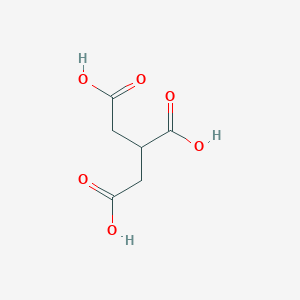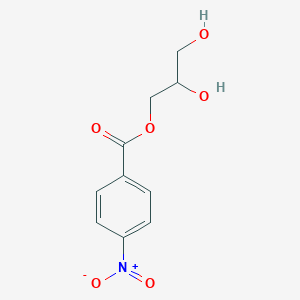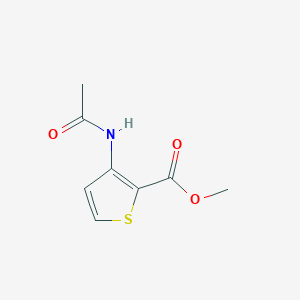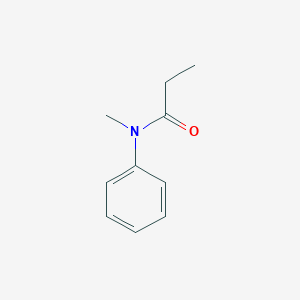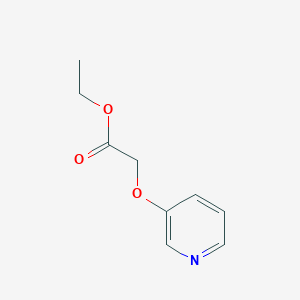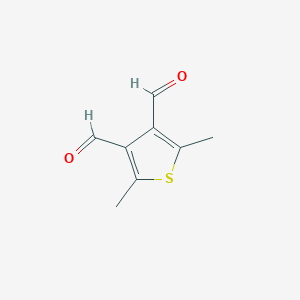
2,5-Dimethylthiophene-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is commonly used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylthiophene-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease, making it a potential candidate for the development of anti-viral agents.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,5-Dimethylthiophene-3,4-dicarbaldehyde are still being studied, but it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Dimethylthiophene-3,4-dicarbaldehyde in lab experiments include its availability, low cost, and ease of synthesis. This compound can be easily synthesized using various methods, and it is readily available from commercial suppliers. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2,5-Dimethylthiophene-3,4-dicarbaldehyde. One potential direction is the development of new anti-cancer agents based on this compound. Another potential direction is the development of new anti-viral agents based on this compound. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research, such as materials science and nanotechnology.
Conclusion
In conclusion, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound with unique chemical properties and potential applications in various fields of scientific research. This compound can be easily synthesized using various methods and is readily available from commercial suppliers. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 2,5-Dimethylthiophene-3,4-dicarbaldehyde can be achieved through various methods, including oxidation of 2,5-dimethylthiophene-3,4-dimethanol, oxidation of 2,5-dimethylthiophene-3,4-dimethyl sulfide, and oxidation of 2,5-dimethylthiophene-3,4-dicarboxylic acid. The most common method involves the oxidation of 2,5-dimethylthiophene-3,4-dimethanol using a strong oxidizing agent, such as manganese dioxide, pyridinium chlorochromate, or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylthiophene-3,4-dicarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In the field of agrochemicals, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is used as a precursor for the synthesis of various pesticides and herbicides. In material science, this compound is used as a building block for the synthesis of various polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
5368-72-9 |
|---|---|
Produktname |
2,5-Dimethylthiophene-3,4-dicarbaldehyde |
Molekularformel |
C8H8O2S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2,5-dimethylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JKYJVVJLFDVLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
Kanonische SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



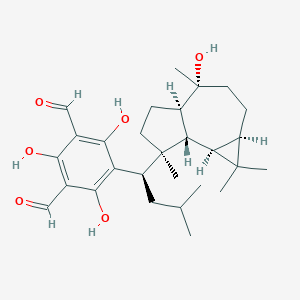
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
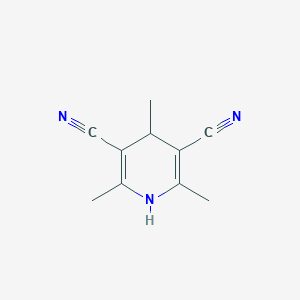
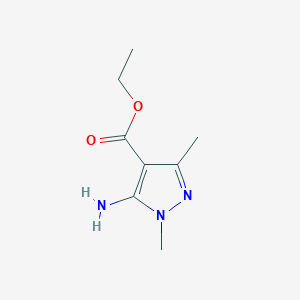
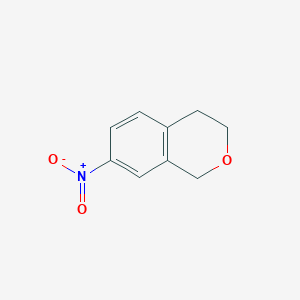
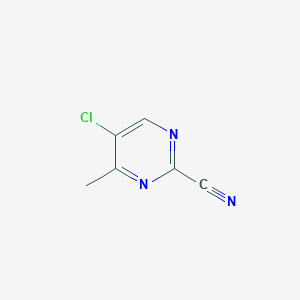
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
